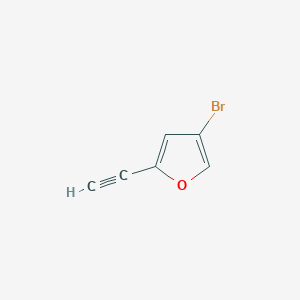

Furan, 4-bromo-2-ethynyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

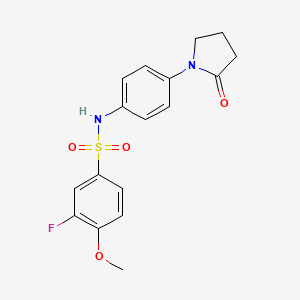

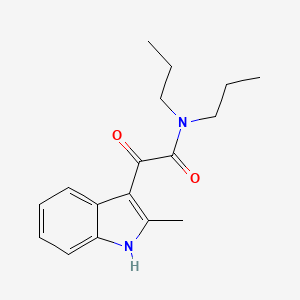

“Furan, 4-bromo-2-ethynyl-” is a chemical compound that belongs to the class of organic compounds known as furans . Furans are five-membered aromatic heterocycles containing one oxygen atom . This compound is also known as 4-Bromofuran-2-carboxaldehyde .

Synthesis Analysis

The synthesis of furan compounds has seen significant advancements in recent years. Some classical methods have been modified and improved, while other new methods have been developed . A variety of catalysts have been used for these transformations . For instance, a metal-free one-flask synthesis of multi-substituted furans via a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones has been reported .Molecular Structure Analysis

The molecular structure of “Furan, 4-bromo-2-ethynyl-” is characterized by a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom . The empirical formula of 4-Bromofuran-2-carboxaldehyde is C5H3BrO2 .Chemical Reactions Analysis

Furan compounds, including “Furan, 4-bromo-2-ethynyl-”, can undergo a variety of chemical reactions. For instance, furan synthesis reaction mechanisms have been investigated and proposed . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Wissenschaftliche Forschungsanwendungen

Efficient Production of Hydroxymethylfurfural from Fructose

Furan derivatives, such as 5-hydroxymethylfurfural (HMF), show promise as substitutes for petroleum-based building blocks in the production of plastics and fine chemicals. A study developed a high-yield process for converting fructose to HMF, highlighting the potential of furan derivatives in sustainable chemistry and materials science (Román‐Leshkov et al., 2006).

Synthesis of Furan-2-one Derivatives

Research on the conversion of 4,5,6,7-tetrahydroindole to functionalized furan-2-one derivatives demonstrates the versatility of furan compounds in organic synthesis. The study outlines a method yielding a series of compounds through reactions involving dichlorodicyanobenzoquinone (DDQ), showcasing the utility of furan derivatives in synthesizing complex molecular structures (Sobenina et al., 2011).

Antimicrobial Properties of Nitrovinylfuran

The antimicrobial activity of 2-bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) was explored, highlighting its effectiveness against a range of microorganisms, including Gram-positive and Gram-negative bacteria. This study emphasizes the potential of furan derivatives in developing new antimicrobial agents (Allas et al., 2016).

Furan Derivatives as Corrosion Inhibitors

Furan derivatives were investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study found these compounds to be effective even at low concentrations, highlighting another application of furan derivatives in protecting materials from corrosion (Khaled & El-maghraby, 2014).

Synthesis of Functionalized Furan Carboxamides

The synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogues was reported, along with their anti-bacterial activities against drug-resistant bacteria. This research underscores the potential of furan derivatives in addressing the challenge of antibiotic resistance (Siddiqa et al., 2022).

Safety and Hazards

Zukünftige Richtungen

The future of furan compounds, including “Furan, 4-bromo-2-ethynyl-”, looks promising. The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . Furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being increasingly used . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .

Eigenschaften

IUPAC Name |

4-bromo-2-ethynylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO/c1-2-6-3-5(7)4-8-6/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGZNKPSEXYJNPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Fluoro-4-[3-(3-methoxypropoxy)azetidine-1-carbonyl]pyridine](/img/structure/B2659532.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2659535.png)

![4-isopropyl-1-(2-methoxyphenyl)-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2659538.png)

![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-1,4'-bipiperidine](/img/structure/B2659540.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2659544.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-1,3-benzothiazole-2-carboxamide](/img/structure/B2659546.png)